2-bromo-N-(3-chloro-4-fluorophenyl)benzamide
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Overview
Description
2-bromo-N-(3-chloro-4-fluorophenyl)benzamide is an aromatic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-chloro-4-fluorophenyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 3-chloro-4-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-chloro-4-fluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a catalyst such as copper(I) iodide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-(3-chloro-4-fluorophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-chloro-4-fluorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its target. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-fluorophenyl)benzamide
- 2-iodo-N-(4-bromophenyl)benzamide
- 2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide
Uniqueness
2-bromo-N-(3-chloro-4-fluorophenyl)benzamide is unique due to the specific arrangement of halogen atoms on the benzamide core. This unique structure can impart distinct chemical and physical properties, such as increased reactivity or enhanced binding affinity for certain biological targets, compared to similar compounds.
Properties
IUPAC Name |
2-bromo-N-(3-chloro-4-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO/c14-10-4-2-1-3-9(10)13(18)17-8-5-6-12(16)11(15)7-8/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNGHBOHTQZFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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